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molecular formula C19H23ClO3S B3034136 3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl CAS No. 1394138-49-8

3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl

Cat. No. B3034136
M. Wt: 366.9 g/mol
InChI Key: BTQUEFMXWXKWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952185B2

Procedure details

To {2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methanol (30.0 g) was added N,N-dimethylformamide (90 mL), and the mixture was stirred for 20 min. To the mixture was added dropwise at 25° C. a separately prepared solution of phosphorus oxychloride (17.2 g) in N,N-dimethylformamide (54.0 mL), and the mixture was stirred at 25° C. for 4 hr. Water (30 mL) and then methanol (30 mL) were added dropwise. Seed crystal was added, and the mixture was stirred for 1 hr. Methanol (120 mL) was added, and the mixture was stirred for 1 hr. Then, water (120 mL) was added dropwise, and the mixture was stirred for 1 hr. The precipitated crystals were collected by filtration, and washed with water (300 mL). The obtained crystals were suspended in water (300 mL), and the mixture was stirred. The crystals were collected by filtration, washed with water (300 mL), and dried at 60° C. to give 3′-chloromethyl-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl (28.8 g).
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:5]=[C:4]([CH3:16])[C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23]O)[CH:18]=1.P(Cl)(Cl)([Cl:27])=O.O.CO>CN(C)C=O>[Cl:27][CH2:23][C:19]1[CH:18]=[C:17]([C:3]2[C:2]([CH3:1])=[CH:7][C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:5][C:4]=2[CH3:16])[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)CO
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
54 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 4 hr
Duration
4 h
ADDITION
Type
ADDITION
Details
Seed crystal was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (300 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC=1C=C(C=CC1)C1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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